N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine
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Overview
Description
N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine is a complex organic compound belonging to the class of phenothiazines. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a diethylamino group and an imino group attached to a benzo[a]phenothiazine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-9H-benzo[a]phenothiazine with diethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.
Substitution: Halogens, alkylating agents; often in the presence of a catalyst or under reflux conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiprotozoal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. For instance, in medicinal applications, it may interact with neurotransmitter receptors in the brain, influencing neural signaling pathways.
Comparison with Similar Compounds
- N,N-Diethyl-5-imino-5H-benzo[a]phenoxazin-9-amine
- 5-Imino-5H-benzo[a]phenoxazin-9-amine
Comparison: N,N-Diethyl-5-imino-5H-benzo[a]phenothiazin-9-amine is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it may exhibit different reactivity and biological activities. For example, the presence of the diethylamino group can influence its solubility and interaction with biological targets, making it distinct from other phenothiazine derivatives.
Properties
CAS No. |
113021-45-7 |
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Molecular Formula |
C20H19N3S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,N-diethyl-5-iminobenzo[a]phenothiazin-9-amine |
InChI |
InChI=1S/C20H19N3S/c1-3-23(4-2)13-9-10-17-18(11-13)24-19-12-16(21)14-7-5-6-8-15(14)20(19)22-17/h5-12,21H,3-4H2,1-2H3 |
InChI Key |
IOHVVRDTPUYMTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=N)C=C3S2 |
Origin of Product |
United States |
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